molecular formula C10H10BrF3 B6241450 1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene CAS No. 1448318-86-2

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

Cat. No.: B6241450
CAS No.: 1448318-86-2
M. Wt: 267.08 g/mol
InChI Key: GDASDJQRNAWOES-UHFFFAOYSA-N
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Description

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoromethyl group is attached to a tertiary carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene can be synthesized through several methods:

    Bromination of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: This method involves the bromination of the precursor compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to facilitate the reaction.

    Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene and subsequent reaction with bromine.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Produces substituted benzene derivatives.

    Oxidation: Yields benzoic acid derivatives.

    Reduction: Results in the formation of the corresponding hydrogenated benzene compound.

Scientific Research Applications

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene can be compared with other brominated and trifluoromethylated benzene derivatives:

    1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Similar structure but with the bromine atom in the para position, which can lead to different reactivity and interaction profiles.

    1-bromo-3-(trifluoromethyl)benzene: Lacks the additional methyl groups, resulting in different steric and electronic properties.

    1-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Bromine atom in the ortho position, affecting its chemical behavior and applications.

The unique combination of the bromine atom and the trifluoromethyl group in this compound makes it a valuable compound for various research and industrial applications, distinguishing it from its analogs.

Properties

CAS No.

1448318-86-2

Molecular Formula

C10H10BrF3

Molecular Weight

267.08 g/mol

IUPAC Name

1-bromo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C10H10BrF3/c1-9(2,10(12,13)14)7-4-3-5-8(11)6-7/h3-6H,1-2H3

InChI Key

GDASDJQRNAWOES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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